![molecular formula C9H18IN3O3 B2687729 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide CAS No. 1461707-54-9](/img/structure/B2687729.png)

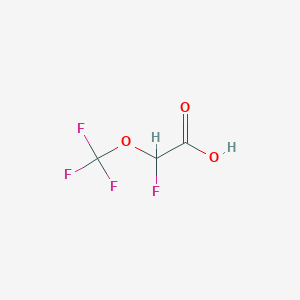

1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide (1-TGMH) is an organic compound belonging to the class of guanidines. It is an important reagent used in organic synthesis and is employed in a variety of laboratory reactions. It is also used in the synthesis of various pharmaceuticals and other compounds.

Applications De Recherche Scientifique

- 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide shows promise as an antiparasitic agent. Researchers are investigating its efficacy against protozoan parasites, such as Plasmodium species (causative agents of malaria) and Trypanosoma species (responsible for sleeping sickness and Chagas disease). The compound’s spirocyclic structure may interfere with essential metabolic pathways in these parasites, making it a potential therapeutic candidate .

- Preliminary studies suggest that this compound exhibits antibacterial properties. Researchers are exploring its potential as a novel antibiotic agent. Its unique spirocyclic scaffold could target bacterial enzymes or cell wall components, providing an alternative to existing antibiotics .

- The spirocyclic guanidine structure of 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide intrigues oncology researchers. Investigations are underway to assess its cytotoxic effects on cancer cells. Understanding its mechanism of action and selectivity could lead to the development of new anticancer drugs .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, pose significant challenges. Researchers are exploring the neuroprotective properties of this compound. Its spirocyclic motif may interact with neuronal receptors or modulate signaling pathways, potentially slowing down disease progression .

- The compound’s spirocyclic ring system could be harnessed for insecticide development. Researchers are investigating its effects on insect nervous systems, aiming to create environmentally friendly pest control solutions. Its unique structure may disrupt neurotransmission in insects, leading to paralysis or death .

- The spirocyclic guanidine moiety offers opportunities in polymer science. Researchers are incorporating it into polymer backbones to enhance material properties. Potential applications include drug delivery systems, sensors, and biodegradable materials .

Antiparasitic Agents

Antibacterial Activity

Anticancer Research

Neuroprotective Potential

Insecticides and Pest Control

Polymer Chemistry

Propriétés

IUPAC Name |

2-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)guanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3.HI/c10-8(11)12-5-7-6-14-9(15-7)1-3-13-4-2-9;/h7H,1-6H2,(H4,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVLURAIBYMMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12OCC(O2)CN=C(N)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18IN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/no-structure.png)

![1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2687651.png)

![N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2687652.png)

![1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B2687659.png)

![2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687662.png)

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2687666.png)